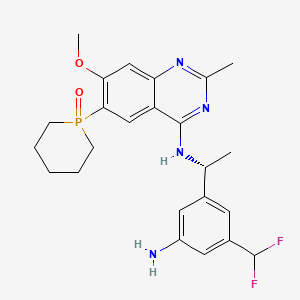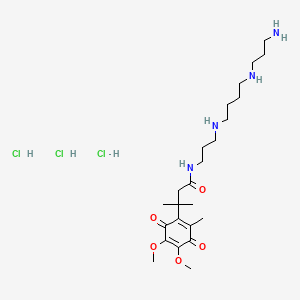
Sumatriptan-d6 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sumatriptan-d6 N-Oxide is a synthetic compound used primarily in the treatment of migraines and cluster headaches. It is a derivative of Sumatriptan, a selective serotonin receptor agonist. This compound is a deuterated form of Sumatriptan, meaning it contains six deuterium atoms, which can be useful in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sumatriptan-d6 N-Oxide involves the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at a temperature of 50-55°C . This method is straightforward and efficient, allowing for the isolation of the Sumatriptan N-oxide derivatives as free base and as malate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)
Catalyst: Sodium tungstate
Medium: Methanolic medium
Acid: Methanesulphonic acid
Temperature: 50-55°C
Major Products
The major product formed from the oxidation of Sumatriptan is this compound. This compound can be isolated as a free base or as a malate salt .
Applications De Recherche Scientifique
Sumatriptan-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for various analytical and research purposes.
Biology: Employed in studies involving serotonin receptor agonists and their effects on biological systems.
Medicine: Investigated for its potential in treating migraines and cluster headaches.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Sumatriptan-d6 N-Oxide exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This action causes vasoconstriction and reduces neurogenic inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: The non-deuterated form of Sumatriptan-d6 N-Oxide, used for similar therapeutic purposes.
Rizatriptan N-Oxide: Another triptan derivative used in the treatment of migraines.
Zolmitriptan N-Oxide: Similar to this compound, used for migraine treatment.
Almotriptan N-Oxide: Another compound in the triptan family with similar applications.
Uniqueness
This compound is unique due to its deuterated nature, which can provide advantages in research applications, such as improved stability and reduced metabolic degradation.
Propriétés
Formule moléculaire |
C14H21N3O3S |
|---|---|
Poids moléculaire |
317.44 g/mol |
Nom IUPAC |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
Clé InChI |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)(C([2H])([2H])[2H])[O-] |
SMILES canonique |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


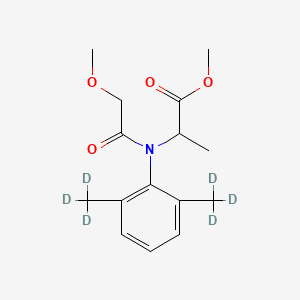
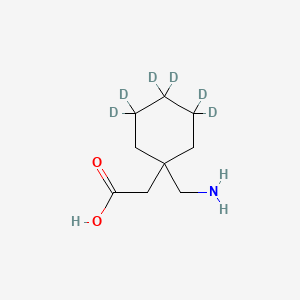

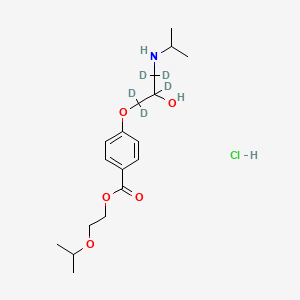
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
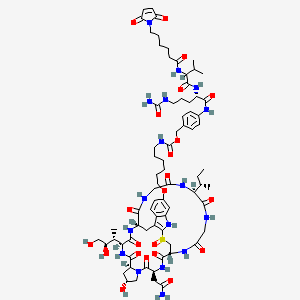
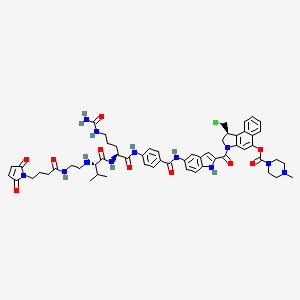
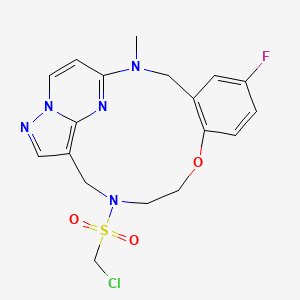
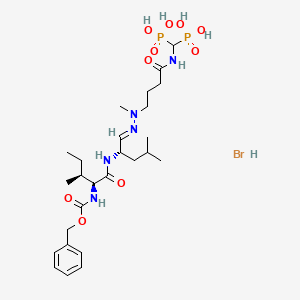

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
